Antibacterial Activity of 5-Hydroxy[1,2]oxazinan-3-one Alanine vs. Glycine Derivatives Against Micrococcus luteus
The alanine-derived 5-hydroxy[1,2]oxazinan-3-one exhibits 50-fold greater antibacterial activity against Micrococcus luteus than the corresponding glycine derivative [1]. Both are six-membered cyclic hydroxamates differing only by a single methyl substituent at the α-carbon, demonstrating that side-chain identity critically modulates target engagement. Critically, two five-membered structural isomers (isoxazolidin-3-ones) of the glycine derivative are completely inactive under identical conditions [1], establishing that both the six-membered ring size and the α-substituent are essential for activity.
| Evidence Dimension | Antibacterial potency against Micrococcus luteus |
|---|---|
| Target Compound Data | Alanine-derived 5-hydroxy[1,2]oxazinan-3-one: 50× more active than glycine derivative (relative potency) |
| Comparator Or Baseline | Glycine-derived 5-hydroxy[1,2]oxazinan-3-one: marginal but detectable activity; Five-membered isoxazolidin-3-one isomers: completely inactive |
| Quantified Difference | 50-fold activity difference between alanine and glycine derivatives; activity abolished in five-membered ring analogs |
| Conditions | In vitro antibacterial assay against Micrococcus luteus; racemic compounds evaluated |
Why This Matters
This 50-fold differential directly informs procurement: researchers targeting penicillin-binding protein receptors must select the six-membered 1,2-oxazinan-3-one scaffold with appropriate α-substitution, as simple ring contraction or glycine substitution abolishes activity.
- [1] Wolfe S, Akuche CI, Wilson M-C, Cheng M-H, Shustov GV. 5-Hydroxy[1,2]oxazinan-3-ones as potential carbapenem and D-ala-D-ala surrogates. Canadian Journal of Chemistry. 2003;81(8):915-936. doi:10.1139/v03-123 View Source
